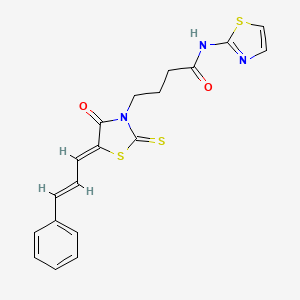

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiazolidine derivative, which is a class of compounds containing a thiazolidine core, a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazolidine derivatives have been studied for their potential biological activities, including anti-inflammatory and cyclooxygenase inhibitory effects .

Synthesis Analysis

While the specific synthesis for this compound is not available, thiazolidine derivatives are often synthesized through the reaction of appropriate aldehydes or ketones with thioamides or thioureas .Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve computational methods such as Density Functional Theory (DFT) to calculate properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Computational chemistry methods can be used to predict properties such as solubility, stability, and reactivity .科学的研究の応用

Matrix Metalloproteinases (MMPs) Inhibition and Wound Healing

One study highlights the synthesis and biological evaluation of derivatives that incorporate both benzisothiazole and 4-thiazolidinone frameworks. These compounds were tested for their ability to modulate inflammatory and oxidative processes, crucial in wound healing, by targeting free radicals, inflammatory mediators like nuclear factor κB (NF-κB), and MMPs. A specific derivative demonstrated notable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at the nanomolar level (Incerti et al., 2018).

Aldose Reductase Inhibition

Another study focused on the aldose reductase inhibitory activity of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the management of diabetic complications. These compounds were found to be potent inhibitors, with some derivatives surpassing the efficacy of the clinically used aldose reductase inhibitor, epalrestat. This points to their potential in treating conditions associated with high blood sugar levels (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested 4-thiazolidinone derivatives for antimicrobial and antifungal properties. These compounds have shown significant activity against various bacterial strains and fungal species, indicating their potential as new antimicrobial agents with specific applications in combating resistant strains and fungal infections (Raval et al., 2012), (Pansare & Shinde, 2015).

Anticancer and Antitumor Activities

Research into 4-thiazolidinone derivatives has also extended into the realm of anticancer and antitumor activities. These compounds have been evaluated against various cancer cell lines, showing moderate to significant efficacy. This opens avenues for further exploration of these derivatives as potential anticancer agents, contributing to the development of novel therapeutic options (Horishny & Matiychuk, 2020).

作用機序

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, in a unique way. The most active derivatives of this compound series exhibit an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the HIV-1 RT pathway . By inhibiting the RT, the compound prevents the virus from replicating within the host cells . This inhibition of the RT pathway disrupts the life cycle of the HIV-1 virus, reducing its ability to infect new cells .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 RT , which disrupts the replication of the HIV-1 virus within host cells . This can potentially reduce the viral load in the patient, slowing the progression of the disease .

将来の方向性

特性

IUPAC Name |

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,20,21,23)/b8-4+,15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOBKVQNZWUBG-ZYENNSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2849991.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2849995.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione](/img/structure/B2849996.png)

![1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2849998.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2850001.png)

![3-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850006.png)